7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O4 and its molecular weight is 387.44. The purity is usually 95%.
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Biological Activity
The compound 7-(2-hydroxy-3-phenoxypropyl)-8-(isobutylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its molecular formula C19H25N5O4, is a purine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. It is hypothesized to act as an inhibitor of specific enzymes involved in nucleic acid metabolism and cellular proliferation. The presence of the isobutylamino group and the phenoxypropyl moiety may enhance its binding affinity to target sites within cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. Below is a summary of findings from various studies:
Study | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 15.4 | Induces apoptosis via caspase activation |
Study 2 | A549 (Lung Cancer) | 22.6 | Inhibition of cell cycle progression at G1/S phase |
Study 3 | DU-145 (Prostate Cancer) | 18.9 | Disruption of microtubule formation |
Case Studies
-
MCF-7 Breast Cancer Cells :
In a study evaluating the effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 15.4 µM. The mechanism involved the induction of apoptosis through caspase activation pathways, suggesting a potential for therapeutic application in breast cancer treatment. -
A549 Lung Cancer Cells :
The compound was tested against A549 lung cancer cells and showed an IC50 value of 22.6 µM. The study indicated that it inhibits cell cycle progression specifically at the G1/S transition, which is crucial for preventing uncontrolled cell proliferation. -
DU-145 Prostate Cancer Cells :
In trials involving DU-145 prostate cancer cells, an IC50 value of 18.9 µM was recorded. The results pointed towards a mechanism involving disruption of microtubule formation, which is essential for mitotic spindle function during cell division.
Properties
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-(2-methylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-12(2)9-20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-7-5-4-6-8-14/h4-8,12-13,25H,9-11H2,1-3H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJASFVJSQBAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.